Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Description

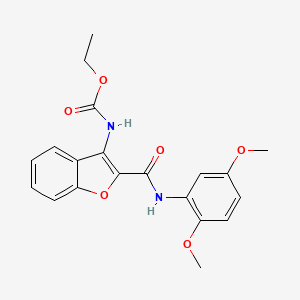

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic benzofuran derivative featuring a carbamoyl group at position 2 of the benzofuran core, linked to a 2,5-dimethoxyphenyl moiety, and an ethyl carbamate group at position 3 (Figure 1). The benzofuran scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .

Properties

IUPAC Name |

ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUNDFZWLWSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.36 g/mol. The compound's structure includes functional groups that facilitate various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 344.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE). The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in neurological pathways. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

Research indicates that similar compounds exhibit competitive inhibition against AChE with varying degrees of potency. The specific binding interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues at the enzyme's active site. The structure-activity relationship (SAR) studies suggest that variations in substituents on the benzofuran core can significantly affect both solubility and biological activity.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 0.0585 |

| HeLa | 0.0692 |

| HT-29 | 0.00217 |

These results indicate significant cytotoxicity, suggesting that the compound may serve as a lead for further drug development targeting cancer.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective effects of benzofuran derivatives, including this compound, demonstrating their potential in managing neurodegenerative conditions through AChE inhibition .

- Anticancer Studies : In a comparative study of various benzofuran derivatives, this compound showed promising results against multiple cancer cell lines, particularly in inhibiting cell proliferation .

- SAR Analysis : Detailed SAR studies revealed that specific substitutions on the benzofuran core enhance biological activity, emphasizing the need for optimization during synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural and functional distinctions between the target compound and analogs are summarized in Table 1 .

Table 1: Structural Comparison

Key Observations:

- Benzofuran vs. Phenethylamine Core : The target compound’s benzofuran core differs from 25H-NBOH’s phenethylamine structure, which may result in divergent pharmacological profiles despite shared 2,5-dimethoxyphenyl groups .

- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound contrasts with the methylsulfanyl and fluoro substituents in ’s benzofuran derivative, which influence electronic properties and intermolecular interactions (e.g., hydrogen bonding) .

Key Insights:

- Receptor Targeting : The 2,5-dimethoxyphenyl group in the target compound may confer affinity for serotonin receptors, akin to 25H-NBOH, though steric and electronic differences from the benzofuran core could modulate selectivity .

- Pesticide vs. Therapeutic Applications: Fenoxycarb’s use as a pesticide highlights the carbamate group’s versatility, but the target compound’s benzofuran architecture may shift its application toward human therapeutics .

- Benzofuran Pharmacodynamics : ’s compound demonstrates how substituents like fluorine and methylsulfanyl enhance intermolecular interactions (e.g., hydrogen bonding), which could guide optimization of the target compound’s solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.